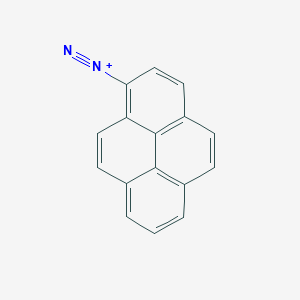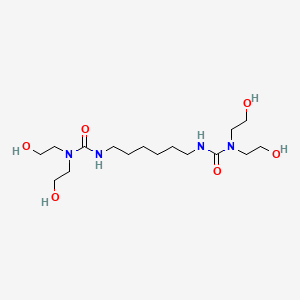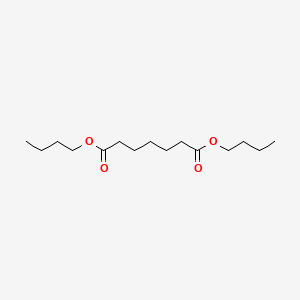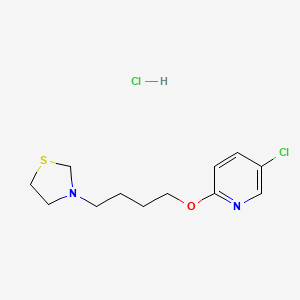
Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing a sulfur atom and a nitrogen atom in the ring. This particular compound is characterized by the presence of a 5-chloro-2-pyridyloxy group attached to the butyl chain, which is further connected to the thiazolidine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
The synthesis of Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of cysteine or its derivatives with aldehydes or ketones.
Attachment of the Butyl Chain: The butyl chain with the 5-chloro-2-pyridyloxy group is introduced through nucleophilic substitution reactions. This involves the reaction of a suitable butyl halide with the thiazolidine ring.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Análisis De Reacciones Químicas
Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridyloxy or butyl chain, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride can be compared with other thiazolidine derivatives and compounds containing the 5-chloro-2-pyridyloxy group. Similar compounds include:
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
5-Chloro-2-pyridyl ethers: Studied for their antimicrobial and herbicidal properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which combines the thiazolidine ring with the 5-chloro-2-pyridyloxy group, leading to distinct chemical and biological properties.
Propiedades
Número CAS |
41287-78-9 |
|---|---|
Fórmula molecular |
C12H18Cl2N2OS |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
3-[4-(5-chloropyridin-2-yl)oxybutyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C12H17ClN2OS.ClH/c13-11-3-4-12(14-9-11)16-7-2-1-5-15-6-8-17-10-15;/h3-4,9H,1-2,5-8,10H2;1H |
Clave InChI |
LTWLLPCABGILCV-UHFFFAOYSA-N |
SMILES canónico |
C1CSCN1CCCCOC2=NC=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


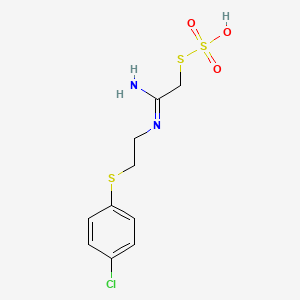
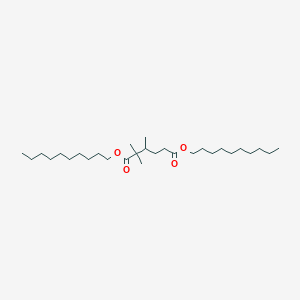
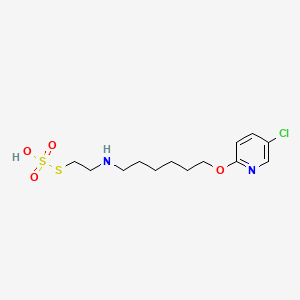

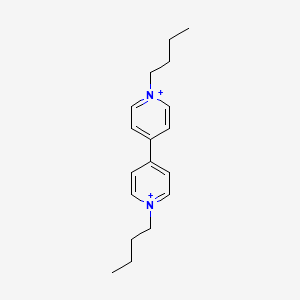




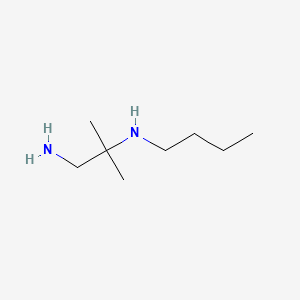
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
